2-(2,4-dichlorophenyl)-1-methoxy-1H-imidazo[4,5-b]pyridine
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Overview
Description
2-(2,4-dichlorophenyl)-1-methoxy-1H-imidazo[4,5-b]pyridine is a heterocyclic compound that features an imidazo[4,5-b]pyridine core with a 2,4-dichlorophenyl and a methoxy group attached
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,4-dichlorophenyl)-1-methoxy-1H-imidazo[4,5-b]pyridine typically involves the following steps:
Formation of the imidazo[4,5-b]pyridine core: This can be achieved through a cyclization reaction involving appropriate precursors such as 2-aminopyridine and glyoxal.
Introduction of the 2,4-dichlorophenyl group: This step often involves a Suzuki-Miyaura coupling reaction, where a boronic acid derivative of 2,4-dichlorophenyl is coupled with the imidazo[4,5-b]pyridine core in the presence of a palladium catalyst.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. This would involve optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(2,4-dichlorophenyl)-1-methoxy-1H-imidazo[4,5-b]pyridine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.
Major Products
Oxidation: Formation of corresponding N-oxides.
Reduction: Formation of reduced derivatives with hydrogenated imidazo[4,5-b]pyridine core.
Substitution: Formation of substituted derivatives with nucleophiles replacing the chlorine atoms.
Scientific Research Applications
2-(2,4-dichlorophenyl)-1-methoxy-1H-imidazo[4,5-b]pyridine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-(2,4-dichlorophenyl)-1-methoxy-1H-imidazo[4,5-b]pyridine involves its interaction with specific molecular targets and pathways:
Molecular Targets: This compound can interact with enzymes, receptors, or other proteins, modulating their activity.
Pathways Involved: It may influence signaling pathways related to cell growth, apoptosis, or immune response.
Comparison with Similar Compounds
Similar Compounds
2-(2,4-dichlorophenyl)-1H-imidazo[4,5-b]pyridine: Lacks the methoxy group, which may affect its biological activity and chemical reactivity.
2-(2,4-dichlorophenyl)-1-methyl-1H-imidazo[4,5-b]pyridine: Contains a methyl group instead of a methoxy group, potentially altering its pharmacokinetic properties.
Uniqueness
2-(2,4-dichlorophenyl)-1-methoxy-1H-imidazo[4,5-b]pyridine is unique due to the presence of both the 2,4-dichlorophenyl and methoxy groups, which can enhance its biological activity and provide distinct chemical properties compared to similar compounds .
Properties
IUPAC Name |
2-(2,4-dichlorophenyl)-1-methoxyimidazo[4,5-b]pyridine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9Cl2N3O/c1-19-18-11-3-2-6-16-12(11)17-13(18)9-5-4-8(14)7-10(9)15/h2-7H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KRWMFLWIOUCCDA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CON1C2=C(N=CC=C2)N=C1C3=C(C=C(C=C3)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9Cl2N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.13 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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